![molecular formula C10H15N B2392417 2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine CAS No. 10542-54-8](/img/structure/B2392417.png)
2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine
Overview
Description
2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine, also known as MPA, is a synthetic compound that belongs to the class of substituted amphetamines. It is a potent stimulant that has been used in scientific research for its unique properties.
Scientific Research Applications
Synthesis of Propargylamines
Propargylamines are a class of compounds with many pharmaceutical and biological properties . The compound “tert-Butylbis(prop-2-yn-1-yl)amine” can be used in the synthesis of propargylamines . This process is very relevant due to the green approach to synthesize such compounds .
Treatment of Neurodegenerative Disorders
Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . The neuroprotective effects of these compounds are found to be dependent on the propargyl moiety and independent of MAO-B inhibition .
Antiapoptotic Function
Deprenyl (selegiline) is found to have an antiapoptotic function , which makes it useful for symptomatic and neuroprotective treatment .
Inhibition of Monoamine Oxidase (MAO)
Pargyline (N-methyl-N-propagylbenzylamine) is a monoamine oxidase inhibitor . Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease . Pargyline acts as an irreversible selective MAO-B inhibitor drug .
Treatment of Type 1 Diabetes
Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes , and the cardiovascular complications associated with it .
Inhibition of Lysine-specific-demethylase-1 (LSD-1)
Pargyline also inhibits lysine-specific-demethylase-1 (LSD-1) . When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells .
Inhibition of Proline-5-carboxylate Reductase-1 (PYCR1)
Pargyline was also identified to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1) , thus making it useful for cancer treatments .
Treatment of Parkinson’s Disease
Rasagiline (N-methyl-1-®-aminoindan) and selegiline (N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine) are also MAO-B inhibitors and are found to be effective for the treatment of Parkinson’s disease .
properties
IUPAC Name |
2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-6-8-11(9-7-2)10(3,4)5/h1-2H,8-9H2,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXUSVRNZRQVNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC#C)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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